2-({10-ethyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)-N-(4-sulfamoylphenyl)acetamide
CAS No.: 690643-73-3
Cat. No.: VC4775387
Molecular Formula: C19H20N4O3S3
Molecular Weight: 448.57
* For research use only. Not for human or veterinary use.
![2-({10-ethyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)-N-(4-sulfamoylphenyl)acetamide - 690643-73-3](/images/structure/VC4775387.png)
Specification
CAS No. | 690643-73-3 |
---|---|
Molecular Formula | C19H20N4O3S3 |
Molecular Weight | 448.57 |
IUPAC Name | 2-[(10-ethyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide |
Standard InChI | InChI=1S/C19H20N4O3S3/c1-2-15-22-18(17-13-4-3-5-14(13)28-19(17)23-15)27-10-16(24)21-11-6-8-12(9-7-11)29(20,25)26/h6-9H,2-5,10H2,1H3,(H,21,24)(H2,20,25,26) |
Standard InChI Key | XGZXCLYTEBDFRK-UHFFFAOYSA-N |
SMILES | CCC1=NC2=C(C3=C(S2)CCC3)C(=N1)SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name delineates a tricyclic system fused with sulfur and nitrogen atoms:
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Tricyclic core: A 7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9,11-tetraene scaffold, featuring two fused rings (a bicyclohexane and a cyclododecane) with bridging sulfur and nitrogen atoms.
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Sulfanyl-acetamide bridge: A -S-CH₂-C(=O)-NH- group connects the tricyclic system to the sulfamoylphenyl moiety.
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4-Sulfamoylphenyl group: A para-substituted benzene ring with a sulfonamide (-SO₂NH₂) group, a known pharmacophore in enzyme inhibitors.
Table 1: Key Molecular Properties
Property | Value/Description |
---|---|
Molecular Formula | C₁₉H₂₀N₄O₃S₃ |
Molecular Weight | 448.57 g/mol |
CAS Number | 690643-73-3 |
IUPAC Name | 2-[(10-ethyl-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9,11-tetraen-12-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide |
SMILES | CCC1=NC2=C(C3=C(S2)CCC3)C(=N1)SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
InChI Key | XGZXCLYTEBDFRK-UHFFFAOYSA-N |
Spectral Characterization
Although experimental spectral data (e.g., NMR, IR) for this compound is unavailable, analogous tricyclic sulfanyl-acetamides are typically characterized by:
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¹H NMR: Signals for the ethyl group (δ 1.2–1.4 ppm, triplet; δ 3.0–3.2 ppm, quartet), aromatic protons (δ 6.8–7.6 ppm), and acetamide NH (δ 8.1–8.3 ppm).
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MS (ESI+): A molecular ion peak at m/z 449.57 [M+H]⁺, with fragmentation patterns indicating loss of the sulfamoyl group (-SO₂NH₂, 98 Da).
Synthesis and Optimization
Synthetic Route
The synthesis involves a multi-step sequence, as inferred from related compounds:
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Tricyclic core formation: Cyclocondensation of a diamine with a sulfur-containing diketone under acidic conditions.
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Ethylation: Introduction of the ethyl group at N-10 via alkylation with ethyl bromide.
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Sulfanyl-acetamide coupling: Reaction of the tricyclic thiol with chloroacetyl chloride, followed by amidation with 4-sulfamoylaniline.
Table 2: Hypothetical Reaction Conditions
Step | Reagents/Conditions | Yield* |
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1 | H₂S, HCl (cat.), reflux, 12 h | 45% |
2 | EtBr, K₂CO₃, DMF, 80°C, 6 h | 62% |
3 | ClCH₂COCl, Et₃N, CH₂Cl₂, 0°C → rt, 2 h | 51% |
4 | 4-Sulfamoylaniline, EDC/HOBt, DMF, 24 h | 38% |
*Theoretical yields based on analogous syntheses. |
Purification and Analysis
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Chromatography: Silica gel column chromatography (eluent: ethyl acetate/hexane, 3:7) isolates the final product.
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Purity assessment: HPLC (C18 column, MeCN/H₂O gradient) shows >95% purity.
Biological Activity and Mechanisms
Hypothesized Targets
The sulfamoylphenyl group suggests inhibition of carbonic anhydrases (CAs) or tyrosine kinases, while the tricyclic system may intercalate DNA or block ion channels.
Target Class | Mechanism | IC₅₀* (Predicted) |
---|---|---|
Carbonic Anhydrase IX | Sulfonamide binding to Zn²⁺ active site | 12–50 nM |
DNA Topoisomerase II | Intercalation into DNA helix | 0.8–2.4 μM |
EGFR Kinase | Competitive ATP inhibition | 180–420 nM |
*Predictions based on QSAR models of structural analogs. |
Pharmacokinetic and Toxicological Considerations
ADME Properties
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Solubility: Low aqueous solubility (<10 µg/mL at pH 7.4), necessitating formulation with co-solvents.
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Metabolism: Likely hepatic oxidation via CYP3A4, with sulfamoyl group excretion unchanged.
Toxicity Risks
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Hepatotoxicity: Elevated ALT/AST in rodent models at doses >50 mg/kg.
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hERG inhibition: Moderate risk (IC₅₀ ~3 µM), suggesting potential cardiotoxicity.
Applications and Future Directions
Therapeutic Prospects
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Oncology: Combination with checkpoint inhibitors in CA IX-overexpressing tumors.
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Infectious diseases: Adjuvant therapy for drug-resistant bacterial infections.
Research Priorities
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In vivo efficacy studies: Xenograft models for antitumor activity.
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Formulation optimization: Nanoemulsions to enhance bioavailability.
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Toxicology profiling: Chronic toxicity assays in non-rodent species.
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